molecular formula C13H15N3O2S B11938280 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B11938280
M. Wt: 277.34 g/mol
InChI Key: HKHFJKDIJLFETH-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a chemical compound with the molecular formula C13H15N3O2S and a molecular weight of 277.347 g/mol . This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the reaction of 2-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 2-methoxyphenyl-1,3,4-thiadiazole. This intermediate is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include inhibition of signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine
  • N-(4-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
  • 5-(4-methoxyphenyl)-N-methyl-1,3,4-thiadiazol-2-amine

Uniqueness

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H15N3O2S/c1-8(2)11(17)14-13-16-15-12(19-13)9-6-4-5-7-10(9)18-3/h4-8H,1-3H3,(H,14,16,17)

InChI Key

HKHFJKDIJLFETH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2OC

Origin of Product

United States

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